molecular formula C16H11ClN2OS2 B3601267 (5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3601267
M. Wt: 346.9 g/mol
InChI Key: IKLHNYHUKUXLBK-NTEUORMPSA-N
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Description

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a phenylsulfanyl group

Properties

IUPAC Name

(5E)-2-amino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(20)19-16(18)22-14/h1-9H,(H2,18,19,20)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLHNYHUKUXLBK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N=C(S2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidinone ring with chlorophenyl and phenylsulfanyl groups sets it apart from other compounds, making it a valuable subject of study in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

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